molecular formula C19H23N5O4S B2690073 N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 887214-01-9

N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2690073
CAS RN: 887214-01-9
M. Wt: 417.48
InChI Key: PVFRXFCECOOZQV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research demonstrates innovative methods for synthesizing heterocyclic compounds incorporating motifs similar to the query compound. These methodologies enable the development of derivatives with potential applications in various fields, including material science and pharmacology. For instance, Hassneen and Abdallah (2003) explored new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, underscoring the versatility of these heterocyclic frameworks in chemical synthesis (Hassneen & Abdallah, 2003).

Radiosynthesis for Imaging

The compound's structural relatives have been utilized in the radiosynthesis of selective radioligands for imaging applications. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand targeting the translocator protein (18 kDa) with positron emission tomography (PET), demonstrating the compound's utility in biomedical imaging and neuroscience research (Dollé et al., 2008).

Antimicrobial and Herbicidal Activities

Studies on derivatives share structural features with the query compound, revealing their potential as antimicrobial and herbicidal agents. Yang, Xu, and Lu (2001) synthesized novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives exhibiting good herbicidal activity against specific plant species, indicating the agricultural applications of such compounds (Yang, Xu, & Lu, 2001). Additionally, Bondock et al. (2008) explored the antimicrobial activity of new heterocycles incorporating an antipyrine moiety, contributing to the search for novel antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-11-12(2)24-18(21-17(11)26)22-23-19(24)29-10-16(25)20-8-7-13-5-6-14(27-3)15(9-13)28-4/h5-6,9H,7-8,10H2,1-4H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFRXFCECOOZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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